N-benzyl-2-bromobenzamide
Overview
Description
N-benzyl-2-bromobenzamide is an organic compound with the molecular formula C14H12BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-bromobenzamide can be synthesized through the direct condensation of 2-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the bromination of N-benzylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is conducted in a solvent like 1,2-dichlorobenzene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at room temperature.
Major Products
Nucleophilic Substitution: Formation of N-benzyl-2-azidobenzamide or N-benzyl-2-thiocyanatobenzamide.
Reduction: Formation of N-benzyl-2-aminobenzamide.
Oxidation: Formation of N-benzyl-2-carboxybenzamide.
Scientific Research Applications
N-benzyl-2-bromobenzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of N-benzyl-2-bromobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the benzyl group contribute to the compound’s binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
N-benzylbenzamide: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
N-benzyl-4-bromobenzamide: The bromine atom is positioned at the fourth position, which may alter its chemical reactivity and biological activity
Uniqueness
N-benzyl-2-bromobenzamide is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the benzyl group increases its hydrophobicity and binding affinity in biological systems.
Properties
IUPAC Name |
N-benzyl-2-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYIJWJYXUFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350762 | |
Record name | N-benzyl-2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82082-50-6 | |
Record name | N-benzyl-2-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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